Enantiomeric Purity as a Determinant of Downstream Stereochemical Outcome: (S)- vs. (R)-6-Methyl-4,7-diazaspiro[2.5]octane
The target compound is supplied as resolved (S)-enantiomer (CAS 1199792-88-5) and (R)-enantiomer (CAS 1199792-91-0) with commercial purity of ≥97% . This is in direct contrast to racemic 6-methyl-4,7-diazaspiro[2.5]octane or the achiral unsubstituted 4,7-diazaspiro[2.5]octane (CAS 99214-52-5), which lack stereochemical identity. In the Daiichi Sankyo patent series (WO2009151069A1 / EP2298778A4), the (6S)-configured 6-methyl-4,7-diazaspiro[2.5]octane moiety is incorporated as the terminal spirocyclic element in imidazothiazole-based MDM2 inhibitors, where the defined (S)-stereochemistry at the 6-position of the spiro ring contributes to the three-dimensional presentation of the pharmacophore and affects target binding [1]. Procurement of a single, defined enantiomer eliminates the variable of diastereomeric ratios in downstream amide coupling or reductive amination steps that would arise from racemic starting material.
| Evidence Dimension | Chiral purity and stereochemical definition at the 6-position |
|---|---|
| Target Compound Data | ≥97% enantiomeric purity; defined (S)- or (R)-configuration at C-6 (CAS 1199792-88-5 and 1199792-91-0) |
| Comparator Or Baseline | Racemic 6-methyl-4,7-diazaspiro[2.5]octane (undefined ee); Achiral 4,7-diazaspiro[2.5]octane (CAS 99214-52-5, no methyl, no chiral center) |
| Quantified Difference | Absolute configuration defined vs. undefined (racemate) or absent (unsubstituted); ≥97% vs. 0% ee |
| Conditions | Commercial procurement specifications; patent-defined stereochemical requirements for MDM2 inhibitor series |
Why This Matters
For programs requiring stereochemically pure advanced intermediates, procurement of a pre-resolved enantiomer eliminates the need for chiral preparative chromatography and associated yield losses, directly impacting cost-per-gram and synthetic tractability.
- [1] Uoto K, Kawato H, Sugimoto Y, Naito H, Miyazaki M, Taniguchi T, Aonuma M. Imidazothiazole derivative having 4,7-diazaspiro[2.5]octane ring structure. WO2009151069A1 / EP2298778A4. Daiichi Sankyo Company, Limited. Filed 2009-06-10. View Source
